

NITD008: A Technical Guide to a Broad-Spectrum Antiviral Adenosine Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NITD-2

Cat. No.: B8146543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008 is a potent adenosine nucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West Nile, and Hepatitis C viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. By acting as a chain terminator, NITD008 effectively halts the synthesis of viral RNA. Despite its promising in vitro and in vivo efficacy, preclinical toxicity findings have impeded its progression to human trials. This guide provides a comprehensive overview of the chemical structure, mechanism of action, antiviral activity, and relevant experimental protocols for NITD008, serving as a valuable resource for researchers in the field of antiviral drug discovery and development.

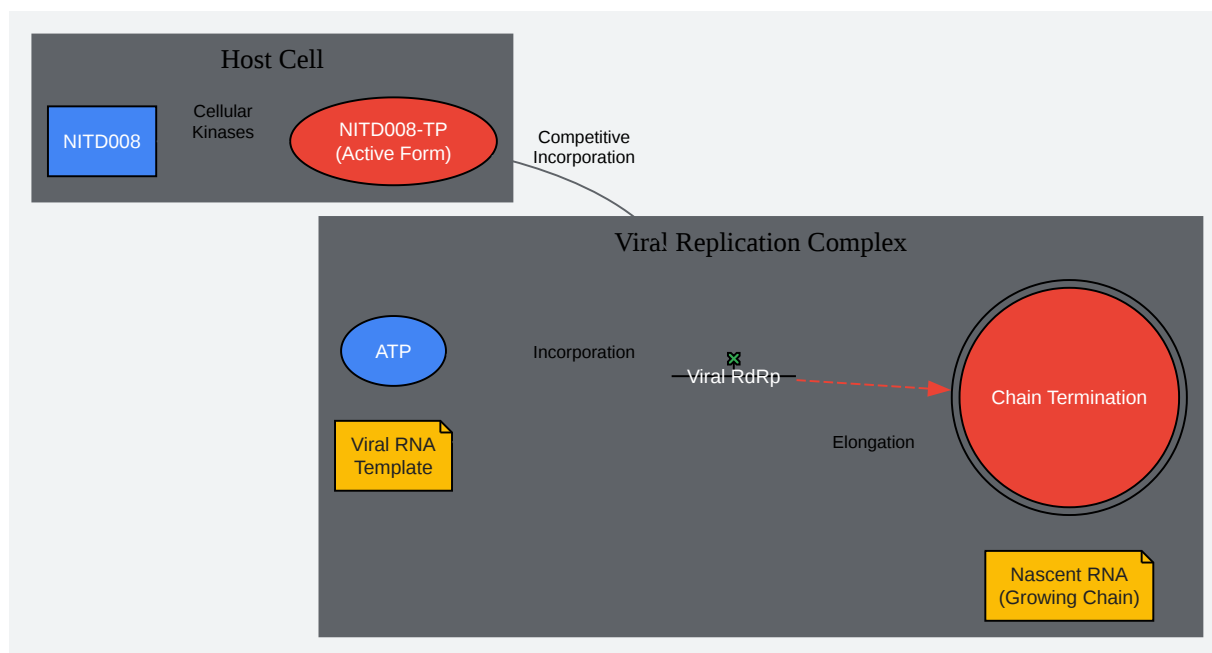
Chemical Structure and Properties

NITD008, with the IUPAC name (2R,3R,4R,5R)-2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol, is a synthetic nucleoside analog.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₁₃ H ₁₄ N ₄ O ₄ [1]
Molecular Weight	290.28 g/mol [1]
CAS Number	1044589-82-3 [1]
SMILES	C#C[C@]1(--INVALID-LINK--CO">C@@HO)O [2]
Appearance	Solid powder [1]
Solubility	Soluble in DMSO [1]

Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase

NITD008 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[\[3\]](#) As an adenosine analog, NITD008 is metabolized within the host cell to its active triphosphate form. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the modified structure of NITD008 prevents the addition of the next nucleotide, leading to premature termination of the RNA chain and thereby inhibiting viral replication.[\[3\]](#)



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of NITD008.

In Vitro Antiviral Activity

NITD008 has demonstrated potent and broad-spectrum antiviral activity against a variety of RNA viruses in cell culture models. The following tables summarize the reported 50% effective concentration (EC_{50}) and 50% cytotoxic concentration (CC_{50}) values.

Table 1: Antiviral Activity against Flaviviruses

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Reference
Dengue Virus Serotype 2 (DENV-2)	Vero	0.64	>50	[4]
Dengue Virus Serotype 1 (DENV-1)	Vero	18	>50	[5]
Dengue Virus Serotype 3 (DENV-3)	Vero	4.6	>50	[5]
Dengue Virus Serotype 4 (DENV-4)	Vero	15	>50	[5]
Zika Virus (ZIKV)	Vero	0.137 - 0.241	>100	[6]
West Nile Virus (WNV)	Vero	Not specified, potent inhibition	>50	[4]
Yellow Fever Virus (YFV)	Vero	Not specified, potent inhibition	>50	[4]
Hepatitis C Virus (HCV)	Huh-7 (replicon)	0.11	>50	[4]
Tick-borne Encephalitis Virus (TBEV)	A549	0.61 - 3.31	>100	[7]
Kyasanur Forest Disease Virus (KFDV)	A549	0.61 - 3.31	>100	[7]
Omsk Hemorrhagic Fever Virus (OHFV)	A549	0.61 - 3.31	>100	[7]

Table 2: Antiviral Activity against Other RNA Viruses

Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	Reference
Murine Norovirus (MNV)	RAW264.7	0.91	15.7	[1]
Feline Calicivirus (FCV)	CRFK	0.94	>120	[1]
Norwalk Virus (Replicon)	HG23	0.21	>120	[1]

In Vivo Efficacy and Toxicology

In vivo studies in mouse models have corroborated the antiviral potential of NITD008. However, toxicity observed in preclinical animal studies has been a major hurdle for its clinical development.

Table 3: In Vivo Efficacy of NITD008

Virus	Animal Model	Dosing Regimen	Key Findings	Reference
Dengue Virus Serotype 2 (DENV-2)	AG129 Mice	≥10 mg/kg, twice daily	Complete protection from lethality, reduced viremia	[5]
Dengue Virus Serotype 3 (DENV-3)	AG129 Mice	20 mg/kg, twice daily	100% survival vs. 17% in vehicle control	[5]
Zika Virus (ZIKV)	A129 Mice	50 mg/kg	50% protection from death, significant reduction in peak viremia	[6]
West Nile Virus (WNV)	C57BL/6 Mice	10 and 25 mg/kg, days 1-6 post-infection	Complete protection from clinical symptoms and death	[8]

Toxicology Summary: While a No Observed Adverse Effect Level (NOAEL) was established in rats at 50 mg/kg/day for one week, toxicity was observed in both rats and dogs with two weeks of daily administration.[2] Adverse effects included weight loss, decreased motor activity, and gastrointestinal issues in dogs, and corneal opacities and blood abnormalities in rats.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate NITD008.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of NITD008 that is toxic to host cells.

Materials:

- Cell line of interest (e.g., Vero, Huh-7)
- Complete growth medium
- 96-well cell culture plates
- NITD008 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight at 37°C with 5% CO₂.
- Prepare serial dilutions of NITD008 in complete growth medium. The final DMSO concentration should be kept below 0.5%.
- Remove the old medium from the cells and add 100 µL of the diluted NITD008 solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a cell control.
- Incubate the plate for 48 hours at 37°C with 5% CO₂.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the CC_{50} value using a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the antiviral efficacy of NITD008 by quantifying the reduction in viral plaques.

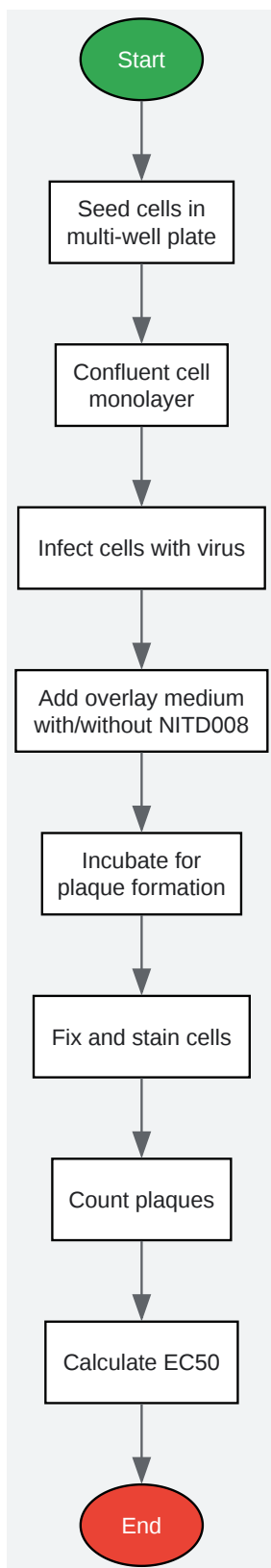
Materials:

- Susceptible cell line (e.g., Vero)
- Virus stock of known titer
- 6-well or 12-well cell culture plates
- Infection medium (e.g., DMEM with 2% FBS)
- NITD008 stock solution
- Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

- Seed cells in 6-well plates and grow until they form a confluent monolayer.
- Prepare serial dilutions of the virus in infection medium.
- Aspirate the growth medium from the cells and infect the monolayer with 200 μ L of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
- During the incubation, prepare the overlay medium containing various concentrations of NITD008.
- After the 1-hour adsorption period, remove the virus inoculum and gently wash the cells with PBS.

- Add 2 mL of the overlay medium with the respective NITD008 concentrations to each well. Include a virus control well with no compound.
- Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
- After incubation, fix the cells with 4% formaldehyde for 30 minutes.
- Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
- Gently wash the plates with water and allow them to dry.
- Count the number of plaques in each well. The EC₅₀ is the concentration of NITD008 that reduces the number of plaques by 50% compared to the virus control.



[Click to download full resolution via product page](#)

Figure 2: Workflow for a plaque reduction assay.

In Vivo Efficacy Study in AG129 Mice

This protocol outlines a general procedure for testing the in vivo efficacy of NITD008 against flaviviruses in the AG129 mouse model (deficient in interferon- α/β and - γ receptors).

Materials:

- AG129 mice (6-8 weeks old)
- Virus stock
- NITD008 formulation for oral gavage
- Vehicle control
- Standard animal housing and handling equipment
- Blood collection supplies
- Tissue collection and processing reagents

Procedure:

- Acclimatize AG129 mice to the facility for at least one week before the experiment.
- Randomly assign mice to treatment and control groups.
- Infect the mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Initiate treatment with NITD008 (e.g., 10-50 mg/kg) or vehicle control at a specified time point post-infection (e.g., 1 hour). Administer the treatment twice daily by oral gavage for a defined period (e.g., 5-7 days).
- Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 21 days.
- Collect blood samples at various time points (e.g., days 2, 4, 6 post-infection) to determine viremia levels by plaque assay or qRT-PCR.

- At the end of the study or upon euthanasia, collect tissues (e.g., spleen, liver, brain) to determine viral load.
- Analyze the data for survival rates, changes in body weight, and viral titers in blood and tissues.

Conclusion

NITD008 is a well-characterized adenosine analog with potent, broad-spectrum antiviral activity, particularly against flaviviruses. Its mechanism as a viral RdRp inhibitor is well-established. While preclinical toxicity has halted its clinical development, NITD008 remains an invaluable research tool and a lead compound for the development of safer and more effective nucleoside analog inhibitors for the treatment of viral diseases. The data and protocols presented in this guide are intended to support ongoing research efforts in this critical area of infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. Testing antiviral compounds in a dengue mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
6. academic.oup.com [academic.oup.com]

- 7. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [NITD008: A Technical Guide to a Broad-Spectrum Antiviral Adenosine Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146543#what-is-the-chemical-structure-of-nitd008]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com